molecular formula C17H29NO4 B12759328 1-(2'-(alpha-Hydroxyethyl)-4'-(alpha-hydroxypropyl)phenoxy)-3-isopropylamino-2-propanol CAS No. 79010-17-6

1-(2'-(alpha-Hydroxyethyl)-4'-(alpha-hydroxypropyl)phenoxy)-3-isopropylamino-2-propanol

Cat. No.: B12759328
CAS No.: 79010-17-6
M. Wt: 311.4 g/mol
InChI Key: NZGYIHWHBWCLOL-UHFFFAOYSA-N
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Description

1-(2’-(alpha-Hydroxyethyl)-4’-(alpha-hydroxypropyl)phenoxy)-3-isopropylamino-2-propanol is a complex organic compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and an isopropylamino group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2’-(alpha-Hydroxyethyl)-4’-(alpha-hydroxypropyl)phenoxy)-3-isopropylamino-2-propanol typically involves multiple steps, including the formation of the phenoxy group, the introduction of hydroxyl groups, and the addition of the isopropylamino group. Common synthetic routes may involve:

    Step 1: Formation of the phenoxy group through a nucleophilic substitution reaction.

    Step 2: Introduction of hydroxyl groups via oxidation reactions.

    Step 3: Addition of the isopropylamino group through reductive amination.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(2’-(alpha-Hydroxyethyl)-4’-(alpha-hydroxypropyl)phenoxy)-3-isopropylamino-2-propanol undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups back to hydroxyl groups.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidation Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction Reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl-containing compounds, while reduction may regenerate the original hydroxyl groups.

Scientific Research Applications

1-(2’-(alpha-Hydroxyethyl)-4’-(alpha-hydroxypropyl)phenoxy)-3-isopropylamino-2-propanol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on biological systems and pathways.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 1-(2’-(alpha-Hydroxyethyl)-4’-(alpha-hydroxypropyl)phenoxy)-3-isopropylamino-2-propanol involves its interaction with specific molecular targets and pathways. The hydroxyl and isopropylamino groups play a crucial role in its binding to target molecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2’-(alpha-Hydroxyethyl)-4’-(alpha-hydroxypropyl)phenoxy)-3-amino-2-propanol
  • 1-(2’-(alpha-Hydroxyethyl)-4’-(alpha-hydroxypropyl)phenoxy)-3-methylamino-2-propanol

Uniqueness

1-(2’-(alpha-Hydroxyethyl)-4’-(alpha-hydroxypropyl)phenoxy)-3-isopropylamino-2-propanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications and interactions with various molecular targets, making it a valuable compound in research and industry.

Properties

CAS No.

79010-17-6

Molecular Formula

C17H29NO4

Molecular Weight

311.4 g/mol

IUPAC Name

1-[2-(1-hydroxyethyl)-4-(1-hydroxypropyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol

InChI

InChI=1S/C17H29NO4/c1-5-16(21)13-6-7-17(15(8-13)12(4)19)22-10-14(20)9-18-11(2)3/h6-8,11-12,14,16,18-21H,5,9-10H2,1-4H3

InChI Key

NZGYIHWHBWCLOL-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC(=C(C=C1)OCC(CNC(C)C)O)C(C)O)O

Origin of Product

United States

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